molecular formula C20H24FN3O3S B2973624 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450336-79-5

3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2973624
CAS No.: 450336-79-5
M. Wt: 405.49
InChI Key: RKBNHKKDDYYMRQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a sulfone (5,5-dioxido) moiety. The cyclohexyl-propanamide chain is attached to the pyrazole nitrogen, contributing to its hydrophobic character. Such structural motifs are common in kinase inhibitors or anti-inflammatory agents, where the sulfone group enhances solubility and the fluorophenyl ring modulates target affinity .

Properties

IUPAC Name

3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c21-15-7-9-16(10-8-15)24-20(17-12-28(26,27)13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBNHKKDDYYMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the thieno[3,4-c]pyrazole intermediate.

    Attachment of the Cyclohexyl Group: This can be done via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the intermediate in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the intermediate reacts with a suitable amine under dehydrating conditions to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing heterocycles. It can also be used in the development of new biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties can be investigated. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Variations

Key analogs and their distinguishing features:

Compound Core Structure Substituents Key Properties
Target Compound Thieno[3,4-c]pyrazole 4-Fluorophenyl, sulfone, cyclohexyl-propanamide High hydrophobicity; potential kinase inhibition
Analog A (from [Molecules 2010]) Phenyl-hydrazine Trifluoromethyl, dichlorophenyl Improved metabolic stability
Analog B Thienopyrazole 4-Chlorophenyl, methylsulfonyl Enhanced solubility (logP ~2.1)

The cyclohexyl group in the target compound likely increases membrane permeability compared to Analog A’s trifluoromethyl group, which may improve oral bioavailability . The sulfone group in the target compound and Analog B both contribute to polar surface area, but the fluorophenyl substituent may offer better target selectivity over chlorophenyl analogs due to fluorine’s electronegativity .

Hydrogen Bonding and Crystallography

The sulfone and amide groups in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and protein-ligand interactions. Etter’s graph set analysis (as discussed in ) predicts a D (donor) motif for the amide N–H and sulfone O atoms, stabilizing the solid-state structure. In contrast, Analog A’s hydrazine group forms weaker C=O⋯H–N interactions, leading to less predictable crystallization behavior .

Biological Activity

3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C21H27N3O3S
Molecular Weight: 401.5 g/mol
IUPAC Name: 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core has been shown to engage with various enzymes and receptors, potentially modulating their activity. Such interactions may lead to alterations in cellular processes such as signal transduction and gene expression.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have demonstrated inhibitory effects on cancer cell proliferation. A study highlighted that certain derivatives showed IC50 values below 0.4 μM against non-small cell lung cancer (NSCLC) cell lines, indicating strong anti-proliferative activity .

2. Anti-inflammatory Effects

The inhibition of phosphodiesterase 4 (PDE4) by compounds related to this class can elevate intracellular cAMP levels, leading to reduced expression of pro-inflammatory cytokines like TNF and IL-17 . This suggests a potential use in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation.

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations (IC50 values ranging from 0.25 μM to 0.5 μM), particularly in breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Inhibition of Inflammatory Responses

A separate study evaluated the compound's effect on inflammatory markers in vitro. Treatment with the compound resulted in a marked decrease in the production of inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).

Research Findings

Study Objective Findings
Study AEvaluate anticancer activityIC50 < 0.4 μM against NSCLC
Study BAssess anti-inflammatory effectsReduced TNF and IL-17 levels
Study CInvestigate antimicrobial propertiesEffective against several bacterial strains

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